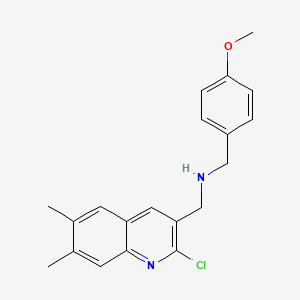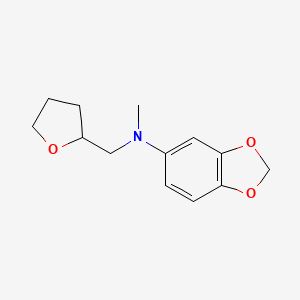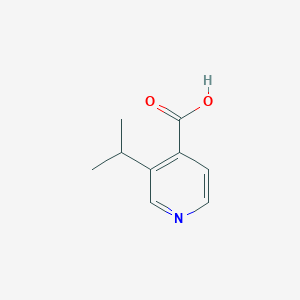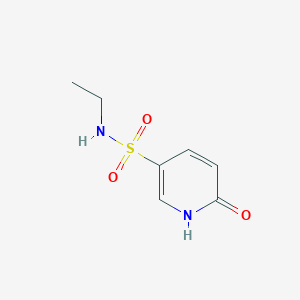
N-Ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an ethyl group, a sulfonamide group, and a 6-oxo-1,6-dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the reaction of 6-oxo-1,6-dihydropyridine-3-sulfonamide with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the ethylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used under controlled conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base or acid catalyst to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted sulfonamide derivatives.
Scientific Research Applications
N-Ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-Ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide can be compared with other similar compounds, such as:
N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: This compound has a similar dihydropyridine core but differs in the presence of a carboxamide group instead of a sulfonamide group.
Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: This compound also features an ethyl group and a dihydropyridine core but has a carboxylate group instead of a sulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H10N2O3S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
N-ethyl-6-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-2-9-13(11,12)6-3-4-7(10)8-5-6/h3-5,9H,2H2,1H3,(H,8,10) |
InChI Key |
PLNMXTDLXQRJRB-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CNC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


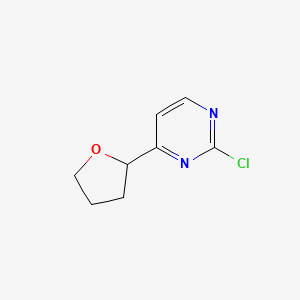

![Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12993432.png)
![7-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B12993438.png)

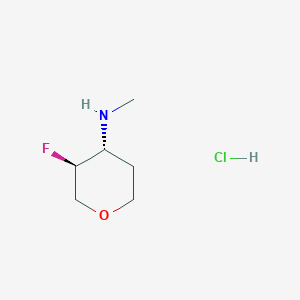
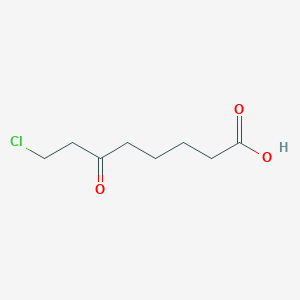

![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol](/img/structure/B12993470.png)
![5-(tert-Butyl) 6-methyl (S)-2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B12993472.png)
![3'-Cyclopropyl-1',1'-difluoro-spiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane]](/img/structure/B12993476.png)
